Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Imidazo[1,2-a]pyridines are a class of compounds that have been studied for their potential applications in medicinal chemistry . They are characterized by a fused bicyclic heterocycle containing nitrogen atoms .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code or its molecular formula. For example, a similar compound, Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate, has the InChI code1S/C11H11N3O4/c1-3-18-11(15)9-6-13-5-8(14(16)17)4-7(2)10(13)12-9/h4-6H,3H2,1-2H3
. Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure. For example, a similar compound, Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate, has a molecular weight of 249.23 .Scientific Research Applications
Synthesis of Novel Compounds
The compound has been utilized as a synthon for constructing fused triazines, showcasing potential biological activity. Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate, a closely related compound, was treated with ammonia or primary amines to generate substituted nitro carboxamidoimidazopyridines, leading to various derivatives with potential for biological applications (Zamora et al., 2004).
Chemical Reactivity and Structural Analysis
Investigations into the reactivity of the imidazo[1,2-a]pyridine system have been conducted, with CNDO/2 calculations based on X-ray structures providing insights into the electronic structure and reactivity of related compounds (Teulade et al., 1982). This research aids in understanding the chemical behavior and potential applications of these heterocyclic compounds.
Catalytic Activities
The catalytic activity of imidazo[1,2-a]pyridine derivatives in oxidation reactions has been evaluated, with certain complexes showing effectiveness in converting catechol to o-quinone. This demonstrates the utility of these compounds in catalytic processes and their potential in industrial applications (Saddik et al., 2012).
Expanding Structural Diversity
Functionalization strategies for related compounds, such as 2-chloro-3-nitroimidazo[1,2-a]pyridine, have been developed to expand the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines. This research highlights the versatility of these compounds in synthetic chemistry, enabling the creation of a wide range of derivatives with potential biological or catalytic activities (Bazin et al., 2013).
Properties
IUPAC Name |
ethyl 2-methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-3-18-11(15)10-7(2)12-9-5-4-8(14(16)17)6-13(9)10/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESKONWMKGZKOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512060 |
Source
|
Record name | Ethyl 2-methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81438-60-0 |
Source
|
Record name | Ethyl 2-methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.